molecular formula C9H9N3O B598300 (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime CAS No. 1198098-52-0

(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime

Cat. No. B598300
CAS RN: 1198098-52-0
M. Wt: 175.191
InChI Key: ZGTMYDNKZVEBLH-FNORWQNLSA-N
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Description

“(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime” is a compound that belongs to the class of oximes . Oximes are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are the most common and widely acclaimed nitrogen-containing biological motifs, with diverse biological and pharmacological applications .


Synthesis Analysis

Oximes are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene . Substitution reactions of the chloride with an alcohol are often used for the synthesis of imidates .


Molecular Structure Analysis

The molecular structure of oximes includes dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Despite their structural similarities with imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .


Chemical Reactions Analysis

Oximes have reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as pyrazolo[3,4-b]pyridines and pyrrolidine derivatives, play a crucial role in drug discovery due to their versatility in interacting with biological targets. Pyrazolo[3,4-b]pyridine, for instance, has been highlighted for its efficacy in kinase inhibition, underscoring its potential in designing novel therapeutics for various diseases, including cancer and central nervous system disorders (Wenglowsky, 2013). Similarly, the pyrrolidine ring is a widely used scaffold in medicinal chemistry, attributed to its ability to enhance the pharmacophore space and contribute significantly to the stereochemistry of molecules, offering a basis for developing compounds with diverse biological profiles (Li Petri et al., 2021).

Role in Synthesis of Central Nervous System (CNS) Acting Drugs

The exploration of functional chemical groups in the synthesis of novel CNS acting drugs has identified heterocycles as pivotal structures. Compounds featuring pyrrole, pyridine, and similar heterocyclic frameworks have been linked to CNS effects ranging from depression to convulsion control, suggesting a pathway for the development of new therapeutic agents (Saganuwan, 2017).

Catalysis and Organic Synthesis

Heterocyclic compounds are integral to catalysis and organic synthesis, offering innovative approaches to constructing complex molecular structures. The review of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) synthesis highlighted the use of hybrid catalysts to develop these scaffolds, pivotal in medicinal and pharmaceutical industries for their broad synthetic applications and bioavailability (Parmar et al., 2023).

Analytical and Sensory Applications

The analysis of heterocyclic aromatic amines in foodstuffs and biological matrices emphasizes the role of these compounds in health and environmental sciences. Techniques such as liquid and gas chromatography coupled with mass spectrometry have been applied to analyze heterocyclic compounds, underscoring their significance in understanding dietary exposure to potential carcinogens and their metabolic fate (Teunissen et al., 2010).

Mechanism of Action

Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetyl-cholinesterase (AChE) .

Safety and Hazards

While specific safety and hazard information for “(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime” is not available, it’s important to note that organophosphates (OPs), which are commonly used as pesticides, insecticides, medications, and as nerve agents in chemical weapons, are extremely toxic . Oximes are renowned for their applications as OP antidotes .

Future Directions

Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research may continue to explore these and other innovative uses of this powerful functional group .

properties

IUPAC Name

(NE)-N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-8-7(5-12-13)4-11-9(8)10-3-6/h2-5,13H,1H3,(H,10,11)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFLEBHLDYXIRV-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2C=NO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(NC=C2/C=N/O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673635
Record name (Z)-N-Hydroxy-1-(5-methyl-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime

CAS RN

1198098-52-0
Record name [C(E)]-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198098-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-N-Hydroxy-1-(5-methyl-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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